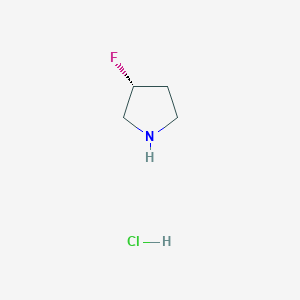

(R)-3-Fluoropyrrolidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-fluoropyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENYOXXELREKGZ-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374663 | |

| Record name | (r)-3-fluoropyrrolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136725-55-8 | |

| Record name | Pyrrolidine, 3-fluoro-, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136725-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (r)-3-fluoropyrrolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-(-)-3-Fluoropyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Fluoropyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery

(R)-3-Fluoropyrrolidine hydrochloride is a chiral, fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development. Its unique structural and electronic properties, conferred by the stereospecific introduction of a fluorine atom, make it a valuable building block for the synthesis of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of kinase and phosphodiesterase inhibitors.

Core Chemical and Physical Properties

This compound is a white to light brown solid that is typically supplied with a purity of 97% or higher.[1][2] The incorporation of a fluorine atom, the most electronegative element, at the C-3 position of the pyrrolidine (B122466) ring significantly influences the molecule's conformation, basicity, and metabolic stability, making it an attractive component for drug design.

| Property | Value | Reference |

| CAS Number | 136725-55-8 | [1][3] |

| Molecular Formula | C₄H₉ClFN | [1][3] |

| Molecular Weight | 125.57 g/mol | [1][3] |

| Melting Point | 179-186 °C | [1][2] |

| Optical Activity | [α]²⁰/D -8.0°, c = 4 in methanol (B129727) | [1][2] |

| Appearance | White to light brown solid | [3] |

| Purity | ≥ 97% | [1][2] |

| SMILES | Cl.F[C@@H]1CCNC1 | [1] |

| InChI Key | LENYOXXELREKGZ-PGMHMLKASA-N | [1] |

Spectroscopic and Analytical Data

Synthesis and Manufacturing

The synthesis of this compound with high optical purity is crucial for its application in pharmaceutical development. A recently patented process outlines a scalable method for its preparation from N-Boc-(3S)-3-hydroxypyrrolidine.[4] This process is designed to achieve an optical purity of not less than 99.95% and an overall purity of at least 99.5%, making it suitable for the manufacturing of active pharmaceutical ingredients (APIs).[4]

Experimental Protocol: Synthesis from N-Boc-(3S)-3-hydroxypyrrolidine (Conceptual)

The following is a conceptual experimental protocol based on the patented synthetic route.[4]

Step 1: Fluorination of N-Boc-(3S)-3-hydroxypyrrolidine

-

To a solution of N-Boc-(3S)-3-hydroxypyrrolidine in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), a fluorinating agent (e.g., diethylaminosulfur trifluoride - DAST) is added dropwise at a reduced temperature (e.g., -78 °C).

-

The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-(R)-3-fluoropyrrolidine.

Step 2: Deprotection and Salt Formation

-

The crude N-Boc-(R)-3-fluoropyrrolidine is dissolved in a suitable solvent (e.g., methanol or diethyl ether).

-

A solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or methanolic HCl) is added to the mixture.

-

The reaction mixture is stirred at room temperature, leading to the precipitation of this compound.

-

The solid product is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to afford the final product.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of inhibitors for key biological targets, including Aurora kinases and phosphodiesterase 10A (PDE10A).[1]

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is linked to various cancers, making them attractive targets for anticancer drug development. The incorporation of the (R)-3-fluoropyrrolidine moiety into heterocyclic scaffolds, such as imidazo[1,2-a]pyrazines, has led to the discovery of potent Aurora kinase inhibitors.[5][6]

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

The following is an illustrative protocol for the synthesis of an imidazo[1,2-a]pyrazine (B1224502) derivative, a common core for Aurora kinase inhibitors.

-

Condensation: A mixture of a 2-aminopyrazine (B29847) derivative, an α-haloketone, and a suitable solvent (e.g., ethanol) is heated to reflux for several hours.

-

Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield the imidazo[1,2-a]pyrazine core.

-

Coupling with (R)-3-Fluoropyrrolidine: The imidazo[1,2-a]pyrazine core, which has a suitable leaving group, is reacted with (R)-3-Fluoropyrrolidine (the free base, generated from the hydrochloride salt) in the presence of a base (e.g., diisopropylethylamine) in a polar aprotic solvent (e.g., dimethylformamide) at an elevated temperature.

-

Final Purification: The final product is purified by chromatography or recrystallization to yield the desired inhibitor.

Phosphodiesterase 10A (PDE10A) Inhibitors

PDE10A is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers that are critical for intracellular signal transduction. PDE10A is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control and cognition. Inhibition of PDE10A is a promising therapeutic strategy for neurological and psychiatric disorders such as schizophrenia and Huntington's disease. The (R)-3-fluoropyrrolidine moiety is incorporated into pyrazolopyrimidine-based PDE10A inhibitors to enhance their properties.[7][8][9][10]

Caption: Role of PDE10A in Dopamine Receptor Signaling in Striatal Neurons.

The synthesis of pyrazolopyrimidine-based PDE10A inhibitors often involves a multi-step sequence.[7][8][10]

-

Pyrazolopyrimidine Core Synthesis: The synthesis typically begins with the construction of the pyrazolopyrimidine core. This can be achieved through the condensation of a substituted pyrazole (B372694) with a β-ketoester or a similar three-carbon synthon.

-

Functionalization of the Core: The pyrazolopyrimidine core is then functionalized, often through chlorination, to introduce a leaving group for subsequent coupling reactions.

-

Nucleophilic Aromatic Substitution (SNAr): The functionalized pyrazolopyrimidine is reacted with a nucleophile, which can be a derivative containing the (R)-3-fluoropyrrolidine moiety, in an SNAr reaction to form the final inhibitor. This step may require a base and an appropriate solvent.

-

Purification: The final product is purified using standard techniques such as column chromatography and/or recrystallization.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chiral building block in modern drug discovery. Its unique properties, stemming from the stereospecific incorporation of a fluorine atom, have enabled the development of potent and selective inhibitors for important therapeutic targets. The scalable and highly stereoselective synthesis of this compound ensures its availability for preclinical and clinical development programs. As the demand for more sophisticated and targeted therapies continues to grow, the importance of key chiral intermediates like this compound in the pharmaceutical industry is set to increase.

References

- 1. (R)-(-)-3-氟吡咯烷盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. (R)-(-)-3-Fluoropyrrolidine hydrochloride 97 136725-55-8 [sigmaaldrich.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of pyrazolopyrimidine phosphodiesterase 10A inhibitors for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-3-Fluoropyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Fluoropyrrolidine hydrochloride is a chiral, fluorinated pyrrolidine (B122466) derivative that has garnered significant interest in the field of medicinal chemistry and drug discovery. The incorporation of a fluorine atom into the pyrrolidine scaffold can profoundly influence the molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and better target selectivity of resulting drug candidates. This technical guide provides a comprehensive overview of the basic properties of this compound, including its physical and chemical characteristics, along with generalized experimental protocols for their determination.

Core Properties

The fundamental properties of this compound are summarized in the tables below. This data has been compiled from various chemical suppliers and databases.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₄H₉ClFN | [1] |

| Molecular Weight | 125.57 g/mol | [1][2] |

| Appearance | White to off-white or pale brown solid/powder | [3] |

| Melting Point | 179-186 °C | [1] |

| Optical Activity | [α]²⁰/D -8.0° (c=4 in methanol) | [1] |

| Purity | ≥97% to ≥98.0% (by NMR) |

Identifiers

| Identifier | Value | Source |

| CAS Number | 136725-55-8 | [1] |

| PubChem CID | 2759162 | [2] |

| InChI Key | LENYOXXELREKGZ-PGMHMLKASA-N | [1] |

| SMILES | Cl.F[C@@H]1CCNC1 | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of all basic properties of a specific chemical entity are not always publicly available. Therefore, this section provides generalized yet detailed methodologies for key experiments that are readily adaptable for this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. For pure crystalline compounds, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to a depth of 2-3 mm.

-

Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate until the temperature is about 15-20 °C below the expected melting point (179-186 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Data Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For an amine hydrochloride, it reflects the equilibrium between the protonated and free amine forms.

Principle: The pKa can be determined by titrating a solution of the amine hydrochloride with a strong base and monitoring the pH change. The pKa is the pH at which the concentrations of the protonated and deprotonated forms are equal.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M)

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with the standardized NaOH solution above the beaker.

-

Titration:

-

Record the initial pH of the solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH shows a sharp increase, indicating the equivalence point, and then add a few more increments of titrant.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).

-

Determination of Solubility

Solubility is a crucial property, especially in the context of drug development for formulation and bioavailability.

Principle: The solubility of a compound in a particular solvent is determined by adding the solute to the solvent until no more solute dissolves, creating a saturated solution. The concentration of the solute in the saturated solution at a specific temperature represents its solubility.

Apparatus:

-

Vials or test tubes with closures

-

Analytical balance

-

Shaker or vortex mixer

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure (for a specific solvent, e.g., water):

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to pellet the undissolved solid.

-

Quantification:

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a known volume of the solvent.

-

Determine the concentration of the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectrophotometry against a standard curve.

-

-

Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity at the specified temperature. This procedure can be repeated for various pharmaceutically relevant solvents.

Stability Assessment

Stability testing is essential to understand how the quality of a substance varies with time under the influence of environmental factors.

Principle: Accelerated stability studies are performed under stressed conditions (e.g., elevated temperature and humidity) to predict the long-term stability of a substance.[4][5][6][7][8]

Apparatus:

-

Stability chambers with controlled temperature and humidity

-

Analytical instrumentation for purity and degradation product analysis (e.g., HPLC)

Procedure:

-

Sample Preparation: Place accurately weighed samples of this compound in suitable containers.

-

Storage: Store the samples in a stability chamber under accelerated conditions (e.g., 40 °C / 75% relative humidity).[4]

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months).

-

Analysis: Analyze each sample for appearance, purity (e.g., by HPLC), and the presence of any degradation products.

-

Data Evaluation: Compare the results at each time point to the initial data (time 0). A significant change in purity or the appearance of degradation products indicates instability under the tested conditions.

Spectroscopic Data Interpretation

While raw spectra are not provided, this section outlines the expected features in various spectroscopic analyses of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show complex multiplets for the pyrrolidine ring protons. The fluorine atom will cause splitting of the signals of adjacent protons (H-F coupling). The protons on the carbon bearing the fluorine and the adjacent carbons will be most affected. The presence of the hydrochloride salt will result in a broad signal for the N-H proton, which may be exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show four distinct signals for the four carbon atoms of the pyrrolidine ring. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant. Smaller two- and three-bond C-F couplings may be observed for the other carbons.

-

IR (Infrared) Spectroscopy: The spectrum of the hydrochloride salt will show a broad absorption band in the region of 2400-3000 cm⁻¹, which is characteristic of the N⁺-H stretching vibration. Other expected peaks include C-H stretching vibrations (around 2800-3000 cm⁻¹), C-N stretching, and C-F stretching (typically in the 1000-1400 cm⁻¹ region).[9][10][11][12][13]

-

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) for the free base (C₄H₈FN) would be observed at m/z 89.06. Due to the presence of the chlorine atom from the hydrochloride in some ionization techniques, an isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) might be observed for certain fragments.[14][15][16][17][18] The fragmentation pattern would likely involve the loss of HF or other small neutral molecules.

Role in Drug Discovery and Logical Workflow

This compound is primarily utilized as a chiral building block in the synthesis of more complex, biologically active molecules. Its incorporation is a strategic step in lead optimization to improve the properties of a potential drug candidate.

References

- 1. (R)-(-)-3-氟吡咯烷盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. (3R)-3-fluoropyrrolidine hydrochloride | C4H9ClFN | CID 2759162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 6. lnct.ac.in [lnct.ac.in]

- 7. humiditycontrol.com [humiditycontrol.com]

- 8. japsonline.com [japsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. znaturforsch.com [znaturforsch.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. compoundchem.com [compoundchem.com]

A Technical Guide to (R)-3-Fluoropyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery

CAS Number: 136725-55-8

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on (R)-3-Fluoropyrrolidine hydrochloride. This chiral fluorinated pyrrolidine (B122466) derivative is a critical building block in the synthesis of a variety of biologically active molecules, demonstrating significant potential in the fields of medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a white to off-white solid. The introduction of a fluorine atom at the 3-position of the pyrrolidine ring significantly influences its physicochemical properties, including its basicity and lipophilicity, which are crucial parameters in drug design.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 136725-55-8 | |

| Molecular Formula | C₄H₉ClFN | |

| Molecular Weight | 125.57 g/mol | [1] |

| Appearance | White to light brown solid/powder | [1] |

| Melting Point | 179-186 °C | |

| Optical Activity | [α]20/D -8.0°, c = 4 in methanol | |

| Purity | ≥97% |

Analytical Data

Comprehensive analytical data is essential for the quality control and characterization of this compound.

Table 2: Spectral Data

| Spectrum Type | Data Highlights | Reference(s) |

| ¹H NMR | Consistent with the structure of this compound. | [2] |

| ¹³C NMR | Data available and consistent with the proposed structure. | |

| Infrared (IR) | Characteristic peaks confirming the presence of functional groups. | |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. |

Note: Detailed spectral data and experimental conditions for their acquisition can often be found in certificates of analysis from suppliers or in supplementary information of cited literature.

Applications in Drug Discovery and Materials Science

This compound is a versatile synthetic intermediate utilized in the development of novel therapeutic agents and advanced materials.

Aurora Kinase Inhibitors

This compound is a key precursor in the synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives, which have been investigated as potent inhibitors of Aurora kinases. These serine/threonine kinases are crucial regulators of mitosis, and their dysregulation is frequently observed in various cancers.

Phosphodiesterase 10A (PDE10A) Inhibitors

This compound is also utilized in the synthesis of pyrazolopyrimidine derivatives that act as inhibitors of Phosphodiesterase 10A (PDE10A). PDE10A is a dual-substrate enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Its inhibition is a promising therapeutic strategy for certain neuropsychiatric disorders like schizophrenia and Huntington's disease.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors

The structural motif of (R)-3-Fluoropyrrolidine is also found in inhibitors of dipeptidyl peptidase IV (DPP-4). DPP-4 is a therapeutic target for type 2 diabetes as it inactivates incretin (B1656795) hormones like GLP-1 and GIP, which are involved in glucose homeostasis.

Materials Science

Beyond its applications in medicinal chemistry, this compound serves as a precursor for the synthesis of chiral ionic liquids. These materials exhibit high oxidation stability, making them suitable for applications in high-voltage Li-ion batteries.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound and its subsequent use in the preparation of bioactive molecules are often proprietary or can be found in the supplementary information of peer-reviewed publications. The following provides a general overview of synthetic strategies.

Synthesis of this compound

A recently patented method describes a new process for the preparation of this compound via an N-Boc-(3S)-3-hydroxypyrrolidine intermediate. This process is reported to be suitable for large-scale synthesis with high optical and chemical purity. The key transformation involves the stereospecific fluorination of the hydroxyl group, followed by the deprotection of the Boc group.

Use in the Synthesis of Aurora Kinase Inhibitors

The synthesis of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors typically involves the reaction of this compound with a suitably substituted aminopyrazine derivative. The reaction conditions and subsequent synthetic steps to elaborate the final inhibitor structure can be found in the relevant medicinal chemistry literature.

Use in the Synthesis of PDE10A Inhibitors

For the preparation of pyrazolopyrimidine PDE10A inhibitors, this compound is typically introduced into the core structure through a nucleophilic substitution reaction. The specific pyrazolopyrimidine scaffold and reaction conditions will vary depending on the desired final compound.

Safety and Handling

This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Table 3: Hazard Information

| Hazard Statement | GHS Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in drug discovery and materials science. Its unique structural and electronic properties, imparted by the fluorine atom, make it an attractive component for the design of potent and selective enzyme inhibitors and functional materials. Further exploration of its synthetic utility is likely to lead to the development of novel therapeutics and advanced technologies.

References

An In-depth Technical Guide to the Molecular Structure of (R)-3-Fluoropyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Fluoropyrrolidine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom into the pyrrolidine (B122466) ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of parent molecules, including metabolic stability, binding affinity, and membrane permeability. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of this compound, intended to serve as a valuable resource for researchers in the pharmaceutical sciences.

Molecular Structure and Chemical Properties

This compound is the hydrochloride salt of the (R)-enantiomer of 3-fluoropyrrolidine. The presence of the fluorine atom at the C3 position introduces a stereocenter, making chirality a critical aspect of its chemical identity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉ClFN | [1][2] |

| Molecular Weight | 125.57 g/mol | [1][2] |

| Appearance | White to light brown solid | [3] |

| Melting Point | 179-186 °C | [1] |

| Optical Activity | [α]²⁰/D -8.0° (c=4 in methanol) | [1] |

| CAS Number | 136725-55-8 | [1] |

| InChI | 1S/C4H8FN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m1./s1 | [1] |

| SMILES | Cl.F[C@@H]1CCNC1 | [1] |

Synthesis

The most common and stereospecific synthesis of this compound involves a two-step process starting from the commercially available (S)-N-Boc-3-hydroxypyrrolidine. This pathway leverages a nucleophilic fluorination reaction with stereochemical inversion, followed by the removal of the Boc protecting group.

A logical workflow for the synthesis is outlined below:

Experimental Protocol: Synthesis

A representative experimental protocol for the synthesis of this compound is as follows:

Step 1: Fluorination of (S)-N-Boc-3-hydroxypyrrolidine

-

To a solution of (S)-N-Boc-3-hydroxypyrrolidine in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂), cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon), is added a fluorinating agent such as diethylaminosulfur trifluoride (DAST) dropwise.

-

The reaction mixture is stirred at low temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield crude (R)-N-Boc-3-fluoropyrrolidine.

Step 2: Deprotection of (R)-N-Boc-3-fluoropyrrolidine

-

The crude (R)-N-Boc-3-fluoropyrrolidine is dissolved in a suitable solvent such as 1,4-dioxane (B91453) or ethyl acetate.

-

A solution of hydrochloric acid (HCl) in the chosen solvent (e.g., 4M HCl in 1,4-dioxane) is added to the mixture.[4]

-

The reaction is stirred at room temperature for 1 to 4 hours, with monitoring by TLC or LC-MS to confirm the removal of the Boc group.[4]

-

The resulting precipitate, this compound, is collected by filtration.

-

The solid is washed with a non-polar solvent like diethyl ether to remove any remaining impurities.[4]

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to afford the final product with high purity.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this molecule. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra will exhibit characteristic signals with specific chemical shifts and coupling constants due to the influence of the fluorine atom and the overall molecular structure.

Table 2: Representative NMR Spectroscopic Data (Predicted)

| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | H3 | ~5.3 | dtm | J(H,F) ≈ 50, J(H,H) |

| H2, H5 | ~3.2 - 3.6 | m | ||

| H4 | ~2.1 - 2.4 | m | ||

| NH₂⁺ | Broad singlet | |||

| ¹³C | C3 | ~90 | d | J(C,F) ≈ 170 |

| C2, C5 | ~50 | d | J(C,F) ≈ 20 | |

| C4 | ~35 | d | J(C,F) ≈ 20 |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used. The data presented here are estimations based on known chemical shift ranges and the expected influence of the fluorine substituent.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H stretching of the secondary ammonium (B1175870) salt, C-H stretching, and the C-F stretching vibration.

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The mass spectrum of the free base, (R)-3-fluoropyrrolidine, would show a molecular ion peak (M⁺) at m/z = 89.06.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its incorporation can enhance the properties of drug candidates. For instance, it has been used in the preparation of inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-IV) and aurora kinases.

The logical relationship of its application in drug discovery can be visualized as follows:

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of novel pharmaceutical agents. A thorough understanding of its molecular structure, properties, and synthetic methodologies is essential for its effective application in drug discovery and development. This guide provides a foundational overview to aid researchers in their work with this important compound.

References

The Pivotal Role of the (R)-3-Fluoropyrrolidine Moiety in Modern Drug Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Fluoropyrrolidine hydrochloride has emerged as a critical chiral building block in contemporary medicinal chemistry. While not possessing a direct therapeutic mechanism of action itself, its incorporation into larger molecular scaffolds profoundly influences their pharmacological properties. The strategic introduction of the fluorinated pyrrolidine (B122466) ring can enhance binding affinity, improve selectivity, and optimize pharmacokinetic profiles of drug candidates across a range of biological targets. This technical guide delves into the core contribution of the (R)-3-fluoropyrrolidine moiety to the mechanism of action of compounds targeting three distinct and significant protein classes: Dipeptidyl Peptidase IV (DPP-IV), α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), and Aurora Kinases. Through an examination of structure-activity relationships, quantitative binding data, and detailed experimental protocols, this document serves as an in-depth resource for researchers and drug development professionals.

Introduction: The Significance of the Fluorinated Pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous feature in a multitude of biologically active compounds. Its three-dimensional, non-planar structure provides an excellent scaffold for the spatial orientation of functional groups, facilitating precise interactions with biological targets. The introduction of a fluorine atom, particularly at the 3-position of the pyrrolidine ring, imparts unique physicochemical properties. Fluorine's high electronegativity can modulate the pKa of the pyrrolidine nitrogen, influencing its interaction with target proteins and altering its pharmacokinetic properties, such as membrane permeability and metabolic stability. The rigid stereochemistry of the (R)-enantiomer is often crucial for achieving high-affinity and selective binding.

This guide will explore the impact of the (R)-3-fluoropyrrolidine moiety in three distinct therapeutic areas: metabolic diseases (DPP-IV inhibitors), central nervous system disorders (α4β2 nAChR ligands), and oncology (Aurora Kinase inhibitors).

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Mechanism of Action

Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones potentiate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-IV, the physiological levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.

The (R)-3-fluoropyrrolidine moiety is often incorporated into the P1 group of DPP-IV inhibitors, where it mimics the natural proline substrate and interacts with the S1 subpocket of the enzyme's active site. The fluorine atom can form favorable interactions within the active site, enhancing binding affinity and selectivity.

Signaling Pathway

Quantitative Data: DPP-IV Inhibitory Activity

| Compound ID | (R)-3-Fluoropyrrolidine-containing Scaffold | IC50 (nM) | Reference |

| 1 | Aryl-substituted piperazine (B1678402) with acetamide (B32628) linker | 430 | |

| 2 | Aryl-substituted piperazine with acetamide linker | 830 | |

| Sitagliptin | β-amino acid derivative (for comparison) | 18 |

Experimental Protocol: DPP-IV Inhibitor Screening Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against DPP-IV.

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin (GP-AMC))

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

-

Test compounds dissolved in DMSO

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

In a 96-well plate, add the diluted test compounds or positive control. Include wells with assay buffer and DMSO as a vehicle control (100% activity) and wells with buffer only as a background control.

-

Add the DPP-IV enzyme solution to all wells except the background controls.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the enzymatic reaction by adding the DPP-IV substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Subtract the background fluorescence from all readings.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

α4β2 Nicotinic Acetylcholine Receptor (nAChR) Ligands

Mechanism of Action

The α4β2 nicotinic acetylcholine receptor is the most abundant subtype of nAChRs in the central nervous system and is implicated in various physiological processes, including cognition, learning, and memory. These receptors are ligand-gated ion channels that, upon binding to acetylcholine or other agonists, undergo a conformational change that opens a channel permeable to cations, primarily Na+ and Ca2+. This influx of ions leads to neuronal depolarization and the modulation of neurotransmitter release. Ligands targeting α4β2 nAChRs can act as agonists, partial agonists, or antagonists, and are being investigated for the treatment of Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction.

The (R)-3-fluoropyrrolidine core in α4β2 nAChR ligands often serves as a key pharmacophore that mimics the pyrrolidine ring of nicotine. The fluorine atom can modulate the basicity of the pyrrolidine nitrogen, which is crucial for the cation-π interaction with a key tryptophan residue in the receptor's binding site. This modulation can fine-tune the ligand's affinity and selectivity for the α4β2 subtype over other nAChR subtypes.

Signaling Pathway

The Strategic Role of (R)-3-Fluoropyrrolidine Hydrochloride in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Fluoropyrrolidine hydrochloride has emerged as a valuable and highly sought-after building block in medicinal chemistry. Its unique structural and physicochemical properties, arising from the stereospecific introduction of a fluorine atom onto the pyrrolidine (B122466) ring, offer medicinal chemists a powerful tool to fine-tune the pharmacological profiles of drug candidates. This technical guide provides a comprehensive overview of the synthesis, applications, and impact of this compound in the design and development of novel therapeutics, with a focus on its role in the creation of potent and selective enzyme inhibitors.

Introduction: The Significance of Fluorine and the Pyrrolidine Scaffold in Drug Design

The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to favorably alter their pharmacological profiles. Approximately 20% of all pharmaceuticals on the market are fluorinated compounds. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, membrane permeability, and pKa.

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is another privileged scaffold in drug discovery. Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. The combination of the pyrrolidine scaffold with a strategically placed fluorine atom, as seen in this compound, provides a unique building block that leverages the benefits of both moieties.

Synthesis of this compound

The enantiomerically pure this compound is a chiral compound, and its synthesis requires stereocontrolled methods. A common and efficient approach involves the conversion of the readily available and chiral starting material, (S)-3-hydroxypyrrolidine.

Representative Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established chemical transformations.

Step 1: Protection of the Pyrrolidine Nitrogen

To a solution of (S)-3-hydroxypyrrolidine in a suitable solvent such as dichloromethane (B109758), a protecting group, for example, di-tert-butyl dicarbonate (B1257347) (Boc₂O), is added in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature until the complete formation of the N-Boc protected intermediate, (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Step 2: Fluorination with Retention of Stereochemistry

The hydroxyl group of the N-Boc protected intermediate is then converted to a fluorine atom. This is typically achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction is carried out in an anhydrous aprotic solvent like dichloromethane at low temperatures (e.g., -78 °C to 0 °C) to ensure a clean inversion of stereochemistry, yielding (R)-tert-butyl 3-fluoropyrrolidine-1-carboxylate.

Step 3: Deprotection and Salt Formation

The Boc protecting group is removed by treatment with a strong acid, such as hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. This step yields the final product, this compound, as a stable salt which can be isolated by precipitation or evaporation of the solvent.

Applications in Medicinal Chemistry: A Focus on Enzyme Inhibition

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules, particularly enzyme inhibitors for the treatment of cancer, central nervous system disorders, and metabolic diseases.

Aurora Kinase Inhibitors for Oncology

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is implicated in the development and progression of various cancers, making them attractive targets for anticancer drug discovery. The incorporation of the (R)-3-Fluoropyrrolidine moiety into inhibitor scaffolds can enhance their potency and selectivity.

| Compound ID | Target | IC₅₀ (µM) |

| 1j | Aurora A | 0.025 |

| 10i | Aurora A | 0.008 |

Data adapted from a study on imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Although the direct use of this compound is not explicitly stated, the structures of the inhibitors contain a similar fluorinated amine moiety, suggesting the applicability of this building block.

Caption: Aurora Kinase A signaling pathway in the G2/M transition and mitosis.

This protocol outlines a general synthetic route.

Step 1: Synthesis of the Imidazo[1,2-a]pyrazine (B1224502) Core

A substituted 2-aminopyrazine (B29847) is reacted with a 2-bromo-1-arylethan-1-one in a suitable solvent like ethanol (B145695) under reflux to yield the core imidazo[1,2-a]pyrazine scaffold.

Step 2: Functionalization of the Scaffold

The imidazo[1,2-a]pyrazine core is then functionalized, for example, through a Suzuki coupling with a boronic acid derivative to introduce a substituent at a specific position.

Step 3: Coupling with (R)-3-Fluoropyrrolidine

The functionalized imidazo[1,2-a]pyrazine is then coupled with this compound. This is typically achieved via a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction, where the pyrrolidine nitrogen displaces a leaving group on the core scaffold, to yield the final inhibitor.

Phosphodiesterase 10A (PDE10A) Inhibitors for CNS Disorders

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum and is involved in the regulation of cyclic nucleotide signaling. Inhibition of PDE10A has emerged as a promising therapeutic strategy for the treatment of central nervous system (CNS) disorders such as schizophrenia and Huntington's disease. The incorporation of fluorinated moieties can improve the brain penetrability and metabolic stability of PDE10A inhibitors.

| Compound ID | Target | IC₅₀ (nM) |

| Analogue of MP-10 | PDE10A | <5 |

Data adapted from a study on fluorine-containing PDE10A inhibitors. While not specifying the use of this compound, the study highlights the successful use of fluorinated building blocks to achieve high potency.

Caption: PDE10A signaling pathway in medium spiny neurons of the striatum.

This protocol provides a general synthetic route.

Step 1: Synthesis of the Pyrazolopyrimidine Core

A substituted pyrazole-4-carbaldehyde is condensed with an appropriate amine to form an enamine intermediate. Subsequent cyclization with a suitable reagent, such as N,N-dimethylformamide dimethyl acetal, yields the pyrazolopyrimidine core.

Step 2: Halogenation of the Core

The pyrazolopyrimidine core is halogenated, for instance, using N-bromosuccinimide (NBS) or phosphoryl chloride (POCl₃), to introduce a leaving group for subsequent coupling reactions.

Step 3: Coupling with (R)-3-Fluoropyrrolidine

The halogenated pyrazolopyrimidine is then subjected to a nucleophilic substitution reaction with this compound in the presence of a base, such as diisopropylethylamine (DIPEA), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to afford the final PDE10A inhibitor.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion in a glucose-dependent manner. DPP-IV inhibitors are a class of oral antidiabetic drugs that work by prolonging the action of incretins. The incorporation of a fluoropyrrolidine moiety can enhance the binding affinity and selectivity of these inhibitors.

| Compound ID | Target | IC₅₀ (µM) |

| 9 | DPP-IV | 0.83 |

| 10 | DPP-IV | 0.43 |

Data from a study on prolyl-fluoropyrrolidine derivatives as DPP-IV inhibitors.

Caption: Role of DPP-IV in glucose homeostasis and the mechanism of action of DPP-IV inhibitors.

This protocol outlines a general synthetic approach.

Step 1: Amide Coupling of Protected Proline

N-Boc-L-proline is coupled with a desired amine using a standard peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane or dimethylformamide (DMF).

Step 2: Deprotection of the Proline Moiety

The Boc protecting group on the proline nitrogen is removed using trifluoroacetic acid (TFA) in dichloromethane to yield the free amine.

Step 3: Coupling with a Chloroacetyl Moiety

The deprotected proline derivative is then reacted with chloroacetyl chloride in the presence of a base to introduce a chloroacetamide linker.

Step 4: Nucleophilic Substitution with (R)-3-Fluoropyrrolidine

Finally, the chloroacetamide intermediate is reacted with this compound in the presence of a base like potassium carbonate in a solvent such as acetonitrile (B52724) to afford the final prolyl-fluoropyrrolidine DPP-IV inhibitor.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its stereodefined fluorine substitution on the pyrrolidine ring provides a unique combination of properties that can be exploited to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. The examples provided in this guide for Aurora kinase, PDE10A, and DPP-IV inhibitors highlight the broad applicability of this chiral synthon in the development of novel therapeutics for a range of diseases. As the demand for more effective and safer drugs continues to grow, the strategic use of building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

A Technical Guide to the Discovery and Synthesis of Fluorinated Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. The pyrrolidine (B122466) scaffold, a five-membered nitrogen-containing heterocycle, is a prevalent structural motif in a vast array of natural products, pharmaceuticals, and catalysts.[1][2] The strategic incorporation of fluorine into the pyrrolidine ring—creating fluorinated pyrrolidines—marries the conformational constraints and biological relevance of the pyrrolidine core with the unique electronic effects of fluorine. This guide provides an in-depth overview of the key synthetic strategies for accessing these valuable compounds and highlights their significance in drug discovery.

Core Synthetic Strategies

The synthesis of fluorinated pyrrolidines can be broadly categorized into two main approaches: the direct fluorination of a pre-existing pyrrolidine derivative or the construction of the pyrrolidine ring from fluorinated precursors.[3] The choice of strategy often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Deoxofluorination of Hydroxypyrrolidines

One of the most common methods for synthesizing 3-fluoropyrrolidines involves the deoxofluorination of the corresponding 3-hydroxypyrrolidines (hydroxyprolines). This reaction typically employs reagents like diethylaminosulfur trifluoride (DAST) or its analogues.[4] A more recent development is the use of reagents like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) for the double fluorination of N-protected 4-hydroxyproline (B1632879) to yield 4-fluoropyrrolidine-2-carbonyl fluorides, which are versatile synthons for further elaboration.[5][6]

Cycloaddition Reactions

Asymmetric 1,3-dipolar cycloaddition reactions represent a highly efficient and stereoselective method for constructing densely functionalized chiral pyrrolidines.[7] The reaction between an azomethine ylide and a fluorinated alkene, often catalyzed by a copper(I) complex with a chiral ligand, can generate fluorinated pyrrolidines with multiple contiguous stereocenters in high yields and with excellent diastereo- and enantioselectivities.[8][9][10] This method is particularly powerful for creating 3-fluoro and 3,3-difluoro pyrrolidine derivatives.[9]

Iodocyclization of Allylic Fluorides

An alternative strategy involves the 5-exo-trig iodocyclization of allylic fluorides that have a tethered nitrogen nucleophile.[11] This method allows for the stereocontrolled synthesis of 3-fluoropyrrolidines. The allylic fluorine atom directs the stereochemical outcome of the cyclization, typically resulting in high syn-selectivity.[11]

Logical Workflow for Synthesis

The following diagram illustrates the primary pathways for synthesizing fluorinated pyrrolidines.

Caption: General synthetic workflows for fluorinated pyrrolidines.

Quantitative Data Summary

The following tables summarize representative quantitative data from various synthetic approaches, highlighting yields and stereoselectivities.

Table 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This method provides access to highly substituted chiral fluoropyrrolidines with excellent control over stereochemistry.

| Entry | Fluorinated Alkene | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| 1 | 1,1-Difluorostyrene | 96 | >20:1 | 97 | [9][10] |

| 2 | β,β-disubstituted β-fluoroacrylate | up to 99 | >20:1 | up to 99 | [8] |

| 3 | 1,1,2-Trifluorostyrene | 85 | >20:1 | 96 | [10] |

| 4 | Thienyl-substituted difluoroalkene | 89 | >20:1 | 95 | [10] |

Table 2: Synthesis of 4-Fluoropyrrolidine Derivatives

N-protected 4-fluoropyrrolidine-2-carbonyl fluorides are valuable intermediates in medicinal chemistry.[5][6]

| Precursor | Fluorinating Reagent | Product | Yield (%) | Reference |

| N-Fmoc-(2S,4R)-4-hydroxyproline | Fluolead | N-Fmoc-(2S,4S)-4-fluoropyrrolidine-2-carbonyl fluoride | 90 | [5] |

| N-Boc-(2S,4R)-4-hydroxyproline | Fluolead | N-Boc-(2S,4S)-4-fluoropyrrolidine-2-carbonyl fluoride | 85 | [5] |

Impact on Biological Activity

The introduction of fluorine can significantly alter the biological profile of a pyrrolidine-containing molecule. These effects stem from fluorine's high electronegativity, small size, and ability to form strong C-F bonds, which can influence:

-

Conformation: Fluorine substitution can control the ring pucker of the pyrrolidine ring (Cγ-exo vs. Cγ-endo), which affects how the molecule presents its substituents to a biological target.[2][12]

-

Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the compound's half-life.

-

Binding Affinity: Fluorine can engage in favorable interactions with protein targets and alter the basicity (pKa) of the pyrrolidine nitrogen, influencing binding.[2]

Diagram of Fluorine's Conformational Influence

Caption: Fluorine substitution controls pyrrolidine ring puckering.

Table 3: Biological Activity of Fluorinated Pyrrolidines

| Compound Class | Target Enzyme / Organism | Activity | Reference |

| 3,3-Difluoropyrrolidine derivatives | Sclerotinia sclerotiorum (fungus) | 90.26% inhibition | [10] |

| Thienyl-substituted 3,3-difluoropyrrolidine | Rhizoctonia solani (fungus) | 79.32% inhibition | [10] |

| Fluorinated Pyrrolidine Amides | Dipeptidyl Peptidase IV (DPP-IV) | Potent inhibition (for diabetes treatment) | [13][14] |

| Fluorinated Pyrrolidines with Tertiary Benzenesulfonamide (B165840) | Carbonic Anhydrase II (hCA II) | Selective inhibition | [15] |

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol is a representative example for the synthesis of chiral 3,3-difluoropyrrolidines, based on methodologies described in the literature.[9][10]

1. Catalyst Preparation:

-

In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the copper(I) salt (e.g., Cu(CH₃CN)₄PF₆, 5 mol%).

-

Add the chiral ligand (e.g., (S)-DTBM-Segphos, 6 mol%).

-

Add anhydrous toluene (B28343) (approx. 1 mL for a 0.2 mmol scale reaction).

-

Stir the mixture at room temperature for 30 minutes to allow for complex formation.

2. Reaction Assembly:

-

To the catalyst mixture, add the azomethine ylide precursor (e.g., an imino ester, 1.0 equivalent).

-

Add the fluorinated alkene (e.g., a 1,1-difluorostyrene derivative, 2.0 equivalents).

-

Add a base (e.g., KOtBu, 20 mol%).

-

Add additional anhydrous toluene to achieve the desired concentration (e.g., 0.1 M).

3. Reaction and Workup:

-

Heat the reaction mixture to the specified temperature (e.g., 80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure fluorinated pyrrolidine product.

4. Characterization:

-

Determine the yield of the isolated product.

-

Analyze the crude reaction mixture by ¹H NMR to determine the diastereomeric ratio (dr).

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Enzyme Inhibition Pathway

The diagram below shows a simplified representation of how a fluorinated pyrrolidine derivative acts as an enzyme inhibitor, a common application in drug development.

Caption: Mechanism of enzyme inhibition by a fluorinated pyrrolidine.

Conclusion

Fluorinated pyrrolidines are a class of compounds with immense potential in medicinal chemistry and materials science. The development of robust and stereoselective synthetic methods, particularly asymmetric cycloadditions, has made a wide variety of these structures accessible. The unique ability of fluorine to fine-tune molecular properties allows researchers to optimize drug candidates for enhanced potency, selectivity, and metabolic stability. As synthetic methodologies continue to advance, the exploration of fluorinated pyrrolidines in drug discovery is set to expand, promising novel therapeutic agents for a range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Fluoropyrrolidine-2-carbonyl fluorides: useful synthons and their facile preparation with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stereoselective Synthesis of Pyrrolidines Containing a 3-Fluoro Quaternary Stereocenter via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of bioactive fluoropyrrolidines via copper( i )-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04595D [pubs.rsc.org]

- 11. Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine in Pyrrolidine Rings: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of how the strategic placement of fluorine atoms within pyrrolidine (B122466) scaffolds can profoundly influence physicochemical properties, metabolic stability, and target binding affinity, ultimately leading to the development of safer and more efficacious therapeutics.

Introduction: The Ascendant Role of Fluorine in Pyrrolidine-Based Drug Design

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its three-dimensional structure and the basicity of its nitrogen atom are key features that drive interactions with biological targets. However, these same characteristics can also present challenges in drug development, including metabolic instability and suboptimal physicochemical properties. The introduction of fluorine, the most electronegative element, has emerged as a powerful strategy to modulate these properties and enhance the therapeutic potential of pyrrolidine-containing molecules.[1][2][3] This technical guide provides a comprehensive overview of the importance of fluorine in pyrrolidine rings for researchers, scientists, and drug development professionals.

The strategic incorporation of fluorine can lead to significant improvements in:

-

Physicochemical Properties: Altering pKa and lipophilicity to enhance solubility, permeability, and oral bioavailability.

-

Metabolic Stability: Blocking sites of metabolism to increase a drug's half-life and reduce the formation of potentially toxic metabolites.

-

Binding Affinity and Selectivity: Modulating the conformation of the pyrrolidine ring and influencing key interactions with the target protein to improve potency and selectivity.[4]

This guide will delve into the core principles behind these effects, present quantitative data in a clear and comparative format, provide detailed experimental protocols for key assays, and visualize complex relationships through diagrams.

Impact on Physicochemical Properties: Tailoring for Optimal Drug-Like Characteristics

The introduction of fluorine into the pyrrolidine ring can dramatically alter its fundamental physicochemical properties, namely its basicity (pKa) and lipophilicity (LogP). These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Modulation of Basicity (pKa)

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of the pyrrolidine nitrogen. This reduction in basicity can be advantageous for several reasons:

-

Improved Membrane Permeability: At physiological pH (around 7.4), a lower pKa reduces the extent of protonation of the pyrrolidine nitrogen. The resulting neutral species is more lipophilic and can more readily cross biological membranes, leading to improved oral bioavailability and CNS penetration.

-

Reduced Off-Target Effects: High basicity can sometimes lead to interactions with acidic phospholipids (B1166683) or ion channels (e.g., hERG), causing toxicity. Lowering the pKa can mitigate these undesirable interactions.

The magnitude of the pKa reduction depends on the position and number of fluorine atoms.

| Compound | Structure | pKa | Reference |

| Pyrrolidine |  | 11.27 | [5] |

| (R)-3-Fluoropyrrolidine |  | ~9.6 | Inferred from general effects of β-fluorination on amines |

Alteration of Lipophilicity (LogP)

The effect of fluorination on lipophilicity is more complex and highly context-dependent. While a single fluorine atom can increase lipophilicity, the overall impact is influenced by changes in the molecule's polarity and intermolecular hydrogen bonding capabilities.

| Compound | LogP | Reference |

| Pyrrolidine | 0.46 | [6] |

| Fluorinated Pyrrolidine Derivatives | Variable, can increase or decrease depending on substitution pattern and overall molecular context. | [6] |

Enhancement of Metabolic Stability

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of their metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[3][7][8][9][10][11]

By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can effectively "block" a site of metabolism, leading to:

-

Increased Half-Life: A longer duration of action, potentially allowing for less frequent dosing.

-

Improved Bioavailability: Reduced first-pass metabolism in the liver.

-

Reduced Formation of Reactive Metabolites: Minimizing the risk of drug-induced toxicity.

However, it is crucial to note that in some contexts, fluorination can lead to the formation of reactive metabolites through alternative metabolic pathways.[7][12][13]

| Compound Analogue | Position of Fluorination | Half-Life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |

| Piperidin-3-ol Derivative | Non-fluorinated | 25 | 27.7 | [14] |

| 4-Fluoropiperidin-3-ol Derivative | 4-position | 75 | 9.2 | [14] |

| 5-Fluoropiperidin-3-ol Derivative | 5-position | >120 | <5.8 | [14] |

Note: Data for piperidine (B6355638) derivatives is presented as a close analogue to illustrate the principle of metabolic switching by fluorination.

Influence on Binding Affinity and Conformational Control

Fluorine's influence extends beyond physicochemical and metabolic properties to the direct interaction between the drug and its biological target. This is primarily achieved through conformational control of the pyrrolidine ring.

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as "envelope" or "twist" forms. The introduction of a fluorine atom can significantly bias this equilibrium towards a specific pucker due to stereoelectronic effects, most notably the gauche effect. This conformational restriction can pre-organize the molecule into a bioactive conformation that fits optimally into the binding site of the target protein, leading to enhanced binding affinity and selectivity.[4][15]

| Compound | Target | IC50 / Ki | Effect of Fluorination | Reference |

| Pyrrolidine-based CXCR4 Antagonist | CXCR4 | IC50 = 79 nM | The specific stereochemistry of substituents on the pyrrolidine ring is crucial for high-affinity binding. | [2] |

| (S)-(+)-3-Fluoropyrrolidine modified pyrazolopyridazine | Tyrosine Regulated Kinase | pIC50 = 6.73 | The fluorinated pyrrolidine moiety contributes to potent inhibition. | [16] |

| Fluoropyrrolidine Amides | Dipeptidyl Peptidase IV (DPP-IV) | Varies | Fluorination pattern significantly impacts inhibitory activity. | [17] |

| Endo-configured Pyrrolidine Amine | Kappa Opioid Receptor (KOR) | Ki = 7 nM | The constrained endo-conformation is crucial for high KOR affinity. | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of (S)-(+)-3-Fluoropyrrolidine Hydrochloride

This protocol describes a common method for the synthesis of a key fluorinated pyrrolidine building block.

Materials:

-

(S)-(-)-1-Boc-3-hydroxypyrrolidine

-

Diethylaminosulfur trifluoride (DAST)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (in diethyl ether or dioxane)

-

Diethyl ether

Procedure:

-

Dissolve (S)-(-)-1-Boc-3-hydroxypyrrolidine in anhydrous DCM and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add DAST (1.1 equivalents) to the cooled solution with stirring.

-

Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-3-fluoropyrrolidine.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Dissolve the purified N-Boc-3-fluoropyrrolidine in diethyl ether and add a solution of hydrochloric acid in diethyl ether or dioxane.

-

Stir the mixture until a precipitate forms.

-

Collect the solid precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield (S)-(+)-3-fluoropyrrolidine hydrochloride.

Determination of pKa

This protocol outlines a common method for determining the acid dissociation constant (pKa) using potentiometric titration.

Materials and Equipment:

-

pH meter with a suitable electrode

-

Autotitrator or manual burette

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

The compound of interest

-

Deionized water

-

Stir plate and stir bar

Procedure:

-

Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.

-

Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 10 mM).

-

If the compound is a free base, titrate with a standardized HCl solution. If it is a salt (e.g., hydrochloride), titrate with a standardized NaOH solution.

-

Place the solution on a stir plate and immerse the pH electrode.

-

Add the titrant in small, precise increments, and record the pH after each addition.

-

Continue the titration until the pH change becomes minimal after passing the equivalence point.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized). This can be determined from the inflection point of the titration curve.

Measurement of LogP (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the octanol-water partition coefficient (LogP).

Materials and Equipment:

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

The compound of interest

-

Separatory funnel or centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Prepare pre-saturated solvents by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the phases to separate overnight.

-

Prepare a stock solution of the compound of interest in either the aqueous or organic phase.

-

Add a known volume of the stock solution to a separatory funnel or centrifuge tube containing a known volume of the other phase.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Separate the two phases by centrifugation.

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the LogP using the following formula: LogP = log10 ([concentration in octanol] / [concentration in water]).

Microsomal Stability Assay